Thiamine Benzoate-d5 Hydrochloride
Description
Thiamine Benzoate-d5 Hydrochloride is a deuterated derivative of thiamine (vitamin B1), where five hydrogen atoms are replaced with deuterium, a stable isotope. This modification enhances its stability in metabolic studies, making it valuable for pharmacokinetic and tracer research. Structurally, it combines a benzoate ester group with the thiamine molecule, which may alter solubility and absorption dynamics compared to non-deuterated forms.
Properties
Molecular Formula |
C₁₉H₁₇D₅Cl₂N₄O₂S |
|---|---|
Molecular Weight |
446.41 |
Synonyms |
Thiamine Benzoate-d5 (Ester) Monohydrochloride; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-[2-(benzoyloxy-d5)ethyl]-4-methylthiazolium Chloride Monohydrochloride; 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-(benzoyloxy-d5)ethyl)-4-methylthiazol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioavailability and Absorption Mechanisms
- Thiamine Hydrochloride: Bioavailability ranges from 3.7% to 5.3% due to reliance on active transport, which is impaired in conditions like alcoholism or malnutrition . Oral administration over a week achieves blood levels comparable to intravenous/intramuscular routes .
- S-Acyl Derivatives and Disulfide Derivatives :
- The benzoate group could enhance lipophilicity, improving absorption efficiency relative to thiamine hydrochloride, though empirical data is needed .
Stability and Degradation
- Thiamine Hydrochloride vs. Thiamine Pyrophosphate :
- Thiamine Mononitrate vs. Thiamine Chloride Hydrochloride: Both salts exhibit pH-dependent stability; mononitrate is more resistant to thermal degradation in acidic environments .
- Thiamine Benzoate-d5 Hydrochloride :
Functional and Antioxidant Properties
- Chelating and Reducing Power :
- Impact on Oxidation Processes :
Pharmacokinetic and Clinical Implications
- Therapeutic Use :
Data Tables
Table 1: Bioavailability and Stability Comparison
Table 2: Antioxidant Activity
| Compound | Chelating Activity (0.08–0.8 mg/100 g) | Reducing Power (0.08–0.8 mg/100 g) |
|---|---|---|
| Thiamine Hydrochloride | +7% | +7% |
| Thiamine Pyrophosphate | +9% | +9% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
